molecular formula C24H30OSi2 B14699314 1,1,1-Triethyl-3,3,3-triphenyldisiloxane CAS No. 18754-87-5

1,1,1-Triethyl-3,3,3-triphenyldisiloxane

Cat. No.: B14699314
CAS No.: 18754-87-5
M. Wt: 390.7 g/mol
InChI Key: FJGFEICMORCVAT-UHFFFAOYSA-N
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Description

1,1,1-Triethyl-3,3,3-triphenyldisiloxane is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) linkages. This compound is part of the broader class of disiloxanes, which are known for their unique chemical properties and applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Triethyl-3,3,3-triphenyldisiloxane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane with formaldehyde dimethyl acetal in the presence of anhydrous iron(III) chloride as a catalyst . The reaction is typically carried out in a solvent such as dichloroethane under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Triethyl-3,3,3-triphenyldisiloxane undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of silanols or siloxane oligomers.

    Reduction: Reduction reactions can modify the silicon-oxygen bonds, potentially leading to the formation of different silane derivatives.

    Substitution: Substitution reactions can occur at the phenyl or ethyl groups, leading to the formation of various substituted disiloxanes.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

    Oxidation Products: Silanols, siloxane oligomers.

    Reduction Products: Modified silane derivatives.

    Substitution Products: Substituted disiloxanes with different functional groups.

Scientific Research Applications

1,1,1-Triethyl-3,3,3-triphenyldisiloxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-triethyl-3,3,3-triphenyldisiloxane involves its interaction with various molecular targets and pathways:

    Molecular Targets: Silicon-oxygen bonds interact with organic and inorganic molecules, facilitating various chemical reactions.

    Pathways Involved: The compound can undergo hydrolysis, condensation, and polymerization reactions, leading to the formation of complex siloxane structures.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane
  • 1,1,1-Triethyl-2,2,2-triphenyldisilane
  • 1,1,1-Trimethyl-2,2,2-triphenyldisilane

Uniqueness

1,1,1-Triethyl-3,3,3-triphenyldisiloxane is unique due to its specific ethyl and phenyl substitutions, which impart distinct chemical properties and reactivity compared to other disiloxanes. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of advanced materials and polymers .

Properties

CAS No.

18754-87-5

Molecular Formula

C24H30OSi2

Molecular Weight

390.7 g/mol

IUPAC Name

triethyl(triphenylsilyloxy)silane

InChI

InChI=1S/C24H30OSi2/c1-4-26(5-2,6-3)25-27(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3

InChI Key

FJGFEICMORCVAT-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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